Chemical structure and properties of pyridinium hexafluorophosphate
Chemical structure and properties of pyridinium hexafluorophosphate
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Pharmaceutical Applications of Pyridinium Hexafluorophosphate
Executive Summary
Pyridinium hexafluorophosphate ( C5H6F6NP ) and its substituted derivatives represent a highly versatile class of organic salts and ionic liquids (ILs). Originally developed as precursors for battery electrolytes (such as LiPF6 ), these compounds have recently emerged as critical tools in drug development, medicinal chemistry, and advanced drug delivery systems. This whitepaper provides a comprehensive analysis of their physicochemical properties, details self-validating synthesis protocols, and explores their mechanistic roles as active pharmaceutical ingredients (APIs) and formulation excipients.
Chemical Structure and Physicochemical Profiling
The core structure of pyridinium hexafluorophosphate consists of a positively charged pyridinium cation ( C5H5NH+ ) paired with a bulky, weakly coordinating hexafluorophosphate anion ( PF6− )[1].
The selection of the PF6− anion is a deliberate chemical strategy. Its large ionic radius and charge delocalization significantly reduce the lattice energy of the resulting salt. When the pyridine ring is functionalized with alkyl chains (e.g., N-butylpyridinium), the symmetry of the crystal lattice is further disrupted, depressing the melting point below 100°C and yielding a room-temperature ionic liquid (RTIL)[2].
Vibrational spectroscopic studies (Raman and IR) indicate that the parent compound crystallizes in a cubic space group. Thermal decomposition analysis via Thermogravimetric Analysis (TGA) reveals a contracting volume model, where the salt dissociates into pyridine, PF5 , and HF [3].
Table 1: Quantitative Physicochemical Data Summary
| Property | Parent Compound ( C5H5NHPF6 ) | N-Butyl Derivative ( C9H14F6NP ) | Analytical Significance |
| Molecular Weight | 225.07 g/mol [1] | 281.18 g/mol [2] | Baseline for stoichiometric calculations. |
| Melting Point | >150°C (Decomposes) | 76°C[2] | Dictates processing temperature and state of matter. |
| Thermal Activation Energy | 108.5 kJ/mol[3] | Highly Stable | Defines the upper thermal limit for autoclaving/sterilization. |
| Space Group | Cubic[3] | Amorphous/Liquid | Influences solubility and excipient compatibility. |
Synthesis and Manufacturing Protocols
Traditional synthesis of pyridinium salts relies on prolonged refluxing in volatile organic solvents. However, modern pharmaceutical manufacturing prioritizes green chemistry. The following protocol utilizes ultrasound-assisted anion metathesis, which leverages acoustic cavitation to generate localized high-temperature and high-pressure microenvironments. This drastically enhances mass transfer across phase boundaries, reducing reaction times from 18 hours to under 45 minutes while improving yield and purity[4].
Protocol: Eco-Friendly Ultrasound-Assisted Synthesis of Substituted Pyridinium Hexafluorophosphate
Objective: To synthesize N-alkylpyridinium hexafluorophosphate via a two-step N-alkylation and halide exchange.
Step 1: N-Alkylation (Quaternization)
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Reagents: Combine 1.0 equivalent of the substituted pyridine (e.g., 4-dimethylaminopyridine) with 1.1 equivalents of an alkyl halide (e.g., butyl bromide) in anhydrous toluene[5].
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Causality of Solvent: Toluene is selected because the starting materials are soluble, but the resulting highly polar pyridinium halide salt is insoluble. This creates a self-validating system: the reaction's progress is visually confirmed by the precipitation of the intermediate salt.
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Reaction: Subject the sealed vessel to ultrasound irradiation (25 kHz, 750 W) at 80°C for 5 hours[5].
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Isolation: Filter the precipitated pyridinium halide, wash with ethyl acetate to remove unreacted volatile organic compounds (VOCs), and dry in vacuo.
Step 2: Anion Metathesis (Halide Exchange)
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Reagents: Dissolve 1.0 equivalent of the isolated pyridinium halide in dichloromethane (DCM) to achieve a clear solution. Add 1.0 equivalent of Potassium Hexafluorophosphate ( KPF6 ) or Sodium Hexafluorophosphate ( NaPF6 )[4].
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Reaction: Expose the biphasic mixture to ultrasound irradiation at 70°C for 45 minutes[4].
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Causality of Metathesis: The PF6− anion is highly lipophilic compared to the halide. As the exchange occurs, the newly formed pyridinium hexafluorophosphate remains soluble in DCM, while the byproduct (e.g., KCl or NaBr ) precipitates out as a fine white solid. This phase divergence validates the completion of the metathesis.
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Purification: Filter the mixture through a Celite pad to remove the inorganic metal halide salt. Evaporate the DCM under reduced pressure to yield the pure ionic liquid[4].
Caption: Ultrasound-assisted synthesis workflow of pyridinium hexafluorophosphate derivatives.
Analytical Validation
To ensure scientific integrity, the final product must be validated through multinuclear NMR spectroscopy:
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1H NMR: Confirms the alkylation via the presence of alkyl chain protons and the downfield shift of the pyridinium aromatic protons due to the permanent positive charge[6].
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19F NMR: A characteristic doublet (around δ−70 to −75 ppm) confirms the presence of the PF6− anion, split by the central phosphorus atom.
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31P NMR: A characteristic septet confirms the phosphorus atom coupled to six equivalent fluorine atoms.
Applications in Drug Development and Biology
Drug Delivery and Formulation Enhancement
Poor aqueous solubility is a primary bottleneck in modern drug development. Pyridinium hexafluorophosphate-based ionic liquids are utilized as advanced hydrotropes and polymeric drug delivery systems. The unique amphiphilic nature of these ILs allows them to synergistically interact with poorly soluble APIs (like ibuprofen or naproxen). By incorporating 1-(4-vinylbenzyl)-4-(dimethylamino)-pyridinium hexafluorophosphate into polymer matrices, researchers have developed pH-dependent, controlled-release systems specifically targeted for intestinal delivery[7].
Antimicrobial and Antitumor Mechanisms
Substituted pyridinium hexafluorophosphates act as potent cationic biocides. Their mechanism of action is fundamentally tied to their amphiphilic geometry. The positively charged pyridinium headgroup is electrostatically attracted to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) on bacterial cell membranes. Following electrostatic adherence, the lipophilic alkyl tail inserts into the lipid bilayer, causing catastrophic membrane destabilization, leakage of intracellular contents, and rapid cell death[6].
Furthermore, specific pyridinium derivatives have demonstrated nanomolar-potency in inhibiting tumor-expressed Carbonic Anhydrase isozymes (CA IX and CA XII), which are critical for pH regulation and tumor progression in hypoxic cancer microenvironments[8].
Pyridinium Lipid-Based Gene Transfer
In gene therapy, delivering negatively charged DNA across a negatively charged cellular membrane requires a competent vector. Pyridinium hexafluorophosphate is used as a key intermediate to synthesize pyridinium ester cationic lipids. The multiheaded pyridinium amphiphiles exhibit superior transfection efficiency compared to traditional trimethylammonium lipids. The delocalized charge on the pyridinium ring provides a softer electrophilic center, which binds plasmid DNA efficiently while minimizing cellular toxicity during endosomal escape[9].
Caption: Mechanism of action for pyridinium-based cationic membrane disruption.
Conclusion
Pyridinium hexafluorophosphate has transcended its traditional role in electrochemistry to become a highly valuable scaffold in pharmaceutical sciences. By leveraging green synthesis protocols like ultrasound-assisted metathesis, researchers can rapidly generate libraries of tunable ionic liquids. Whether acting as a solubility-enhancing excipient, a cationic lipid for gene transfection, or a direct antimicrobial/antitumor API, the rational design of the pyridinium cation paired with the lipophilic hexafluorophosphate anion offers unprecedented control over biological interactions.
References
-
Thermal decomposition and vibrational spectroscopic aspects of pyridinium hexafluorophosphate (C5H5NHPF6). ResearchGate / Journal of Molecular Structure. Available at:[Link]
-
Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. MDPI. Available at:[Link]
-
The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. NIH / PMC. Available at:[Link]
-
Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles. MDPI. Available at:[Link]
-
Structural and Formulation Factors Influencing Pyridinium Lipid-based Gene Transfer. NIH / PMC. Available at:[Link]
-
Pyridium hexafluorophosphate | C5H6F6NP | CID 140153. PubChem - NIH. Available at:[Link]
-
Exploring N-Butyl Pyridinium Hexafluorophosphate: Properties and Applications. Innospk. Available at:[Link]
-
Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. NIH / PMC. Available at:[Link]
-
Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis. Mocedes. Available at: [Link]
Sources
- 1. Pyridium hexafluorophosphate | C5H6F6NP | CID 140153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mocedes.org [mocedes.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Formulation Factors Influencing Pyridinium Lipid-based Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
